1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-phenylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-11-10-17(12-18,14(19)21-4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZILLIFSAHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417546-03-2 | |
| Record name | 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrrolidine Ring Formation and Phenyl Substitution
One common approach involves starting from appropriately substituted amino acid derivatives or pyrrolidine intermediates. For example, 3-phenylpyrrolidine derivatives can be synthesized via intramolecular cyclization of amino esters bearing phenyl substituents or by nucleophilic substitution on pyrrolidine precursors.
A representative method includes:
- Using 3-substituted pyrrolidine intermediates where the phenyl group is introduced via nucleophilic aromatic substitution or through addition of phenyl-containing side chains prior to ring closure.
- Cyclization under mild conditions to form the pyrrolidine ring.
Introduction of Carboxylate Groups and Protection
The 1- and 3-carboxylate groups are introduced as esters. The nitrogen is protected with a tert-butyl carbamate group to prevent unwanted side reactions during esterification and other transformations.
- The nitrogen protection is typically achieved by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- The 3-position carboxylate is esterified with methyl alcohol or methylating agents to yield the methyl ester.
Specific Synthetic Example
According to literature and patent data, a detailed synthetic route can be summarized as follows:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting amino acid derivative or 3-substituted pyrrolidine precursor | Preparation of 3-phenylpyrrolidine intermediate | Variable |
| 2 | Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., NEt3), solvent (e.g., DMF), room temperature, overnight | Protection of pyrrolidine nitrogen as tert-butyl carbamate | ~90 |
| 3 | Methylation agents (e.g., methyl iodide or methanol with acid catalyst) | Esterification of 3-carboxylate to methyl ester | ~85 |
| 4 | Purification by column chromatography (hexane/ethyl acetate mixture) | Isolation of pure 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate | - |
This method is supported by analogous procedures for pyrrolidine dicarboxylates reported in peer-reviewed journals and patent literature.
Research Findings and Analysis
- The stereochemistry of the pyrrolidine ring is crucial; methods often yield trans-1-(tert-butyl) 3-methyl 4-phenylpyrrolidine-1,3-dicarboxylate with high stereoselectivity.
- The Boc protection is stable under various reaction conditions and facilitates purification.
- Methyl esterification at the 3-position is efficiently achieved using standard esterification protocols.
- Purification by flash chromatography using hexane/ethyl acetate mixtures yields the product as a white solid with purity exceeding 95% as confirmed by NMR and chromatographic analysis.
- Predicted physicochemical properties include a molecular formula of C17H23NO4, molecular weight ~305.37 g/mol, and a density around 1.136 g/cm³.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.37 g/mol |
| Nitrogen Protection | tert-butyl carbamate (Boc) |
| Ester Groups | Methyl ester at 3-position, tert-butyl ester at 1-position |
| Typical Solvents | DMF, MeCN, DCM |
| Bases Used | Triethylamine, potassium carbonate |
| Temperature Range | Room temperature to 40 °C |
| Purification Method | Flash chromatography (hexane/ethyl acetate) |
| Yield Range | 85-90% per step |
| Stereochemistry | (3S,4R) or trans configuration favored |
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines, along with Lewis acids like aluminum chloride (AlCl₃), facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Pharmaceutical Development
1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to be utilized in developing:
- Analgesics : Compounds that relieve pain.
- Anti-inflammatory drugs : Medications that reduce inflammation and swelling.
The compound's ability to form stable derivatives makes it a valuable building block in drug design and synthesis, facilitating the creation of novel therapeutic agents .
Organic Synthesis
In organic chemistry, this compound is employed for constructing complex molecular architectures. Its reactivity allows chemists to synthesize new compounds with potential therapeutic benefits. The versatility of this compound enables researchers to explore diverse synthetic pathways, leading to the discovery of innovative chemical entities .
Biochemical Research
The compound plays a significant role in biochemical studies, particularly in:
- Enzyme Interactions : It aids in understanding how enzymes interact with substrates, providing insights into metabolic pathways.
- Metabolic Pathways : Researchers utilize this compound to elucidate complex biological processes at the molecular level, enhancing knowledge about cellular functions .
Material Science
In material science, this compound is investigated for its unique chemical properties that can improve material performance. Applications include:
- Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties.
- Coatings : It is used in developing coatings that provide better durability and resistance to environmental factors .
Agricultural Chemistry
The compound is also explored for its potential applications in agrochemicals. It contributes to formulating:
- Herbicides : Chemicals that control unwanted plants.
- Pesticides : Substances that deter pests, enhancing crop protection while aiming for environmental sustainability .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Analgesics, Anti-inflammatory drugs | Key intermediate for drug synthesis |
| Organic Synthesis | Complex molecular structures | Versatile building block |
| Biochemical Research | Enzyme interactions, Metabolic pathways | Insights into biological processes |
| Material Science | Polymers, Coatings | Enhanced material performance |
| Agricultural Chemistry | Herbicides, Pesticides | Sustainable crop protection solutions |
Mechanism of Action
The mechanism by which 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme activity, or influencing signal transduction pathways.
Comparison with Similar Compounds
Trifluoromethyl Derivative
- Compound : 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
- Molecular Formula: C₁₂H₁₈F₃NO₄
- Molecular Weight : 297.27 g/mol
- Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the phenyl analog, making it suitable for applications requiring prolonged bioavailability .
Formyl Derivative
Pyridine-Substituted Derivatives
Example 1 : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Example 2 : (rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Piperidine Analogs
6-Methylpiperidine Derivative
- Compound : trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
2-Methylpiperidine Derivative
- Compound : (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Key Features : Stereochemical control at positions 2 and 3 influences chiral recognition in catalysis or receptor binding .
Stereochemical Considerations
- Diastereomeric Ratios : Syntheses of analogs like 1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate often yield mixtures (e.g., dr = 53:47), necessitating chromatographic separation for enantiopure products .
- Impact on Applications : Stereochemistry affects biological activity; for example, trans-configurations in pyridine-substituted pyrrolidines may optimize target binding .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is a chemical compound with a complex structure that has garnered interest for its potential biological activities. This article synthesizes available data on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 305.37 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC
- InChIKey : TWCZILLIFSAHJL-UHFFFAOYSA-N
The compound features a pyrrolidine ring substituted with tert-butyl and phenyl groups, contributing to its unique biological activity profile.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:
Antimicrobial Activity
Some derivatives of pyrrolidine compounds have exhibited antimicrobial properties. In particular, the structural similarity to known bioactive compounds suggests that this compound may also possess antimicrobial effects. For instance, studies on related pyrrolidine derivatives have shown activity against various bacterial strains, indicating potential for further exploration in this area.
Study on Related Compounds
Research on similar compounds has provided insights into potential biological mechanisms. For instance:
- A study demonstrated that certain pyrrolidine derivatives inhibited the secretion of virulence factors in pathogenic bacteria by targeting the T3SS .
- Another investigation into nitroxide derivatives showed resistance to bioreduction, suggesting stability in biological environments and potential applications in drug design .
Data Table: Biological Activities of Pyrrolidine Derivatives
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions using tert-butyl and methyl ester-protected intermediates. For example, tert-butyl-protected pyrrolidine derivatives are synthesized via nucleophilic substitution or coupling reactions under inert conditions. Key parameters include temperature control (e.g., 0–20°C for minimizing side reactions), use of catalysts like DMAP or triethylamine, and solvents such as dichlorloromethane . Purification often relies on column chromatography, with yields optimized by adjusting stoichiometry and reaction time.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For instance, studies on analogous tert-butyl pyrrolidine carboxylates (e.g., 5-tert-butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate) use single-crystal diffraction to resolve spatial arrangements . Complementary techniques like NOESY NMR can identify through-space nuclear Overhauser effects, distinguishing cis/trans isomers .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?
- Methodological Answer : IR, / NMR, and high-resolution mass spectrometry (HRMS) are standard. For example, IR absorption bands (e.g., 1740–1680 cm) confirm ester carbonyl groups, while NMR signals for tert-butyl (δ ~1.4 ppm) and phenyl protons (δ ~7.2 ppm) validate substitution patterns . Discrepancies between calculated and observed molecular weights (e.g., ±0.5 Da tolerance in HRMS) may indicate impurities or isotopic variants, requiring repeat analysis under controlled conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and electron density distributions. For tert-butyl-protected intermediates, simulations predict regioselectivity in nucleophilic attacks (e.g., tert-butyl vs. methyl ester reactivity) based on steric and electronic parameters. Experimental validation via kinetic studies (e.g., monitoring reaction progress via NMR) is critical to refine computational models .
Q. What strategies address low yields in the synthesis of enantiomerically pure derivatives of this compound?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective enzymes can enhance stereochemical control. For example, tert-butyl esters in pyrrolidine scaffolds have been resolved via lipase-mediated kinetic resolution . Alternatively, chiral HPLC columns (e.g., Daicel Chiralpak®) separate racemic mixtures post-synthesis, with mobile phases optimized for polarity .
Q. How do steric effects from the tert-butyl group influence the compound’s intermolecular interactions in crystal packing?
- Methodological Answer : X-ray crystallography of related tert-butyl pyrrolidine derivatives reveals that bulky substituents induce specific packing motifs (e.g., layered vs. helical arrangements). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions), while thermal gravimetric analysis (TGA) assesses stability correlated with packing efficiency .
Q. What advanced NMR techniques differentiate dynamic conformational equilibria in solution?
- Methodological Answer : Variable-temperature (VT) NMR and EXSY experiments detect slow exchange processes. For tert-butyl groups, restricted rotation around the C–O bond in esters may lead to diastereotopic splitting at low temperatures (<−40°C). Relaxation dispersion NMR quantifies energy barriers between conformers, aiding in the design of rigid analogs for medicinal chemistry .
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile conflicting spectroscopic data between batches of this compound?
- Methodological Answer : Systematic batch comparison using orthogonal techniques is essential. For example, inconsistent NMR signals for carbonyl carbons may arise from solvent polarity effects or residual catalysts. Re-measuring under standardized conditions (e.g., deuterated solvent, calibrated instruments) and spiking with authentic samples can resolve ambiguities .
Q. What statistical approaches validate reproducibility in synthetic protocols for this compound?
- Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial designs, optimize reaction parameters (e.g., temperature, catalyst loading) while quantifying interactions between variables. For instance, a 2 factorial design can identify critical factors affecting yield and purity, with ANOVA validating significance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
